2-(4-Fluoronaphthalen-1-yl)propan-2-ol
Description
2-(4-Fluoronaphthalen-1-yl)propan-2-ol (CAS: 330177-33-8) is a fluorinated naphthalene derivative featuring a propan-2-ol substituent at the 1-position of the naphthalene ring. The fluorine atom at the 4-position introduces electronic effects that may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO/c1-13(2,15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROIQBWLCYNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C2=CC=CC=C21)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoronaphthalen-1-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene.
Grignard Reaction: 4-Fluoronaphthalene is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoronaphthalen-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Fluoro-1-naphthyl)-2-propanone.
Reduction: 2-(4-Fluoro-1-naphthyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoronaphthalen-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, sourced from the BLD Pharm catalog (2024), share structural motifs with 2-(4-Fluoronaphthalen-1-yl)propan-2-ol, such as naphthalene cores and varied substituents. A comparative analysis is presented below:
Table 1: Structural and Functional Comparison of Naphthalene Derivatives
| Compound Name | CAS Number | Substituents/Functional Groups | Key Structural Features | Purity |
|---|---|---|---|---|
| This compound | 330177-33-8 | Fluorine (4-position), propan-2-ol (1-position) | Polar hydroxyl group; electron-withdrawing F | 97% |
| 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol | 55831-06-6 | Cyclopropyl, ethanol (2-position) | Bulky cyclopropyl group; secondary alcohol | 97% |
| 4-Amino-N-(naphthalen-1-yl)benzamide | 69726-41-6 | Benzamide, amino group (4-position) | Amide linker; hydrogen-bonding capability | 97% |
| tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate | 105772-64-3 | Carbamate, tert-butyl, amino groups | Protected amine; steric hindrance | 97% |
| 2-(4-Chlorophenyl)-6-methoxynaphthalene | 1356863-57-4 | Chlorophenyl (4-position), methoxy (6-position) | Halogenated aryl; electron-donating methoxy | 97% |
Key Observations:
Electronic Effects :
- The fluorine in this compound enhances electron-withdrawing properties compared to the electron-donating methoxy group in 2-(4-Chlorophenyl)-6-methoxynaphthalene .
- Chlorine in 2-(4-Chlorophenyl)-6-methoxynaphthalene offers moderate electronegativity but lacks the strong inductive effect of fluorine.
In contrast, 4-Amino-N-(naphthalen-1-yl)benzamide contains an amide group, enabling hydrogen bonding and enhancing stability in biological systems . The tert-butyl carbamate in 105772-64-3 acts as a protecting group for amines, a feature absent in the other compounds.
Steric Considerations: 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol incorporates a cyclopropyl ring, introducing significant steric bulk that may hinder rotational freedom or binding interactions compared to the less bulky propan-2-ol group in the target compound .
Potential Applications: Fluorinated and chlorinated derivatives (e.g., 330177-33-8 and 1356863-57-4) are often explored in drug discovery for their metabolic stability and lipophilicity. Amide-containing compounds like 69726-41-6 are common in kinase inhibitors or protease-targeting agents due to their ability to mimic peptide bonds .
Biological Activity
2-(4-Fluoronaphthalen-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanol backbone with a fluorinated naphthalene substituent, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atom in the naphthalene ring enhances the compound's lipophilicity and potentially its binding affinity to receptors or enzymes.
Cytotoxicity and Genotoxicity
Studies on related arylamino alcohol derivatives have demonstrated varying degrees of cytotoxicity and genotoxicity. For example, certain compounds in this class displayed low toxicity profiles while effectively inhibiting the growth of resistant strains of malaria parasites. Evaluating the cytotoxic effects of this compound is crucial for determining its safety and therapeutic potential.
Research Findings
Several studies have explored the biological activities of similar compounds, which may provide insights into the potential effects of this compound.
| Study | Compound | Activity | Findings |
|---|---|---|---|
| A. Mendoza et al. (2011) | Arylamino alcohol derivatives | Antimalarial | Showed significant activity against drug-resistant P. falciparum strains with IC50 values < 0.5 μM. |
| W. Cunico et al. (2009) | Piperazine derivatives | Antiplasmodial | Inhibited plasmepsin II enzyme, crucial for parasite survival. |
| Perez-Silanes et al. (2009) | Aryl-substituted propanols | Cytotoxicity | Identified compounds with low genotoxicity and high selectivity indices against malaria parasites. |
Case Studies
While specific case studies directly involving this compound are sparse, related compounds have been investigated for their pharmacological properties:
- Antimalarial Efficacy : In vitro studies on arylamino alcohols demonstrated promising results against both sensitive and resistant strains of Plasmodium falciparum. The mechanism involved inhibition of key enzymes related to the parasite's lifecycle.
- Cytotoxicity Assessments : Compounds structurally similar to this compound were assessed for cytotoxic effects on human cell lines, revealing varying degrees of toxicity that warrant further investigation for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
